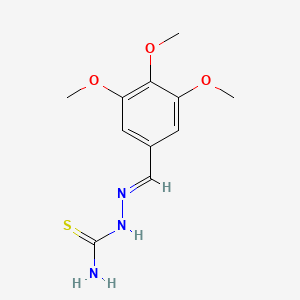
3,4,5-trimethoxybenzaldehyde thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxybenzaldehyde thiosemicarbazone is a chemical compound. It is a derivative of 3,4,5-trimethoxybenzaldehyde . This compound is part of a collection of rare and unique chemicals and is often used by early discovery researchers .
Synthesis Analysis
The synthesis of 3,4,5-trimethoxybenzaldehyde thiosemicarbazone involves several chemical reactions and transformations . For industrial applications, the parent compound, 3,4,5-trimethoxybenzaldehyde, is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .Molecular Structure Analysis
The molecular structure of 3,4,5-trimethoxybenzaldehyde thiosemicarbazone is represented by the linear formula C18H21N3O3S . The molecular weight of this compound is 359.45 .Chemical Reactions Analysis
The chemical reactions involving 3,4,5-trimethoxybenzaldehyde thiosemicarbazone are complex and can involve several steps . The parent compound, 3,4,5-trimethoxybenzaldehyde, can be used as an intermediate in the synthesis of various pharmaceutical drugs .Physical And Chemical Properties Analysis
The parent compound, 3,4,5-trimethoxybenzaldehyde, is a light yellow solid with a density of 1.367 g/cm^3 . It has a melting point of 73 °C and a boiling point of 337.6 °C . It is slightly soluble in water and has a solubility of 0.1 g/mL in methanol .科学的研究の応用
Antiviral Activity
The study by Hamre et al. (1950) on the activity of thiosemicarbazones revealed significant findings in the realm of antiviral applications. Their research demonstrated that p-Aminobenzaldehyde, 3-thiosemicarbazone, a related compound, exhibited a considerable delay in death and a survival increase in chick embryos and mice infected with the vaccinia virus, though it was inactive against other pathogens like the agent of meningopneumonitis and swine influenza virus. This suggests potential antiviral applications for structurally similar compounds, including 3,4,5-trimethoxybenzaldehyde thiosemicarbazone (Hamre, D., Bernstein, J., & Donovick, R., 1950).
Anticancer Potential
A pivotal area of application for 3,4,5-trimethoxybenzaldehyde thiosemicarbazone is its anticancer activity. The study by Sibuh et al. (2021) synthesized and characterized thiosemicarbazone derivatives, including 3-Methoxybenzaldehyde thiosemicarbazone, and evaluated their in vitro anticancer activities against different cell lines. The compounds exhibited significant anticancer properties, with molecular docking revealing potential binding to targeted proteins, underscoring the potential of these derivatives as multitargeting drug candidates for further exploration (Sibuh, B. Z., et al., 2021).
Cholinesterase Inhibition
Research by Khan et al. (2023) on para-substituted thiosemicarbazone derivatives, including compounds synthesized from 4-ethoxybenzaldehyde and 4-nitrobenzaldehyde, showcased their potential as cholinesterase inhibitors. These compounds exhibited significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives demonstrating comparable or superior efficacy to the standard drug galantamine. This highlights their potential therapeutic application in conditions like Alzheimer's disease (Khan, M., et al., 2023).
Antitrypanosomal Agents
The study on ruthenium(II) complexes with thiosemicarbazone derivatives by Rodrigues et al. (2008) investigated their potential as antitrypanosomal agents. Electrochemical studies suggested the formation of a nitro anion radical, a proposed intermediate in the action mechanism of nitro-containing anti-trypanosomal drugs, indicating the possible application of these compounds as antitrypanosomal drugs (Rodrigues, C., et al., 2008).
Safety and Hazards
The safety data sheet for 3,4,5-trimethoxybenzaldehyde indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
特性
IUPAC Name |
[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-15-8-4-7(6-13-14-11(12)18)5-9(16-2)10(8)17-3/h4-6H,1-3H3,(H3,12,14,18)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMATYSZHGOMQEH-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzaldehyde thiosemicarbazone | |
CAS RN |
22043-16-9 |
Source


|
| Record name | NSC153160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)
![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)
![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)
![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B5558560.png)
![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)
![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)